6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods have been explored for the preparation of imidazo[1,2-a]pyridines. Notably, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been employed to synthesize MTPIP. This method tolerates a wide range of functional groups and affords the compound in high yields under mild conditions .
Additionally, a dual catalytic system involving flavin and iodine has been utilized for the facile synthesis of imidazo[1,2-a]pyridines. This system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .
Chemical Reactions Analysis
MTPIP exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Further exploration of substituents at the C2 and C6 positions has led to the identification of derivatives with improved potency against both extracellular and intracellular Mtb .
Wissenschaftliche Forschungsanwendungen
Fluorescent Properties
Imidazo[1,2-a]pyridine derivatives, including compounds related to 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been studied for their fluorescent properties. Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine to explore novel fluorescent organic compounds. They found that certain derivatives provide thermally stable solid compounds with notable fluorescent properties (Tomoda et al., 1999).
Synthesis and Structural Analysis
Liu (2013) described the synthesis of novel imidazo[1,2-a]pyrimidine compounds, including those related to this compound, demonstrating the versatility of this compound in synthetic chemistry (Liu, 2013). Fun et al. (2011) analyzed the crystal structure of a related compound, providing insights into its molecular arrangement and potential applications in materials science (Fun et al., 2011).
Charge Distributions and Crystal Structures
Tafeenko et al. (1996) conducted X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts, which are structurally similar to this compound. This research is pivotal for understanding the electron density distribution in these compounds, which can have implications in electronic and optical applications (Tafeenko et al., 1996).
Pharmacophores and Bioactivity
The imidazo[1,2-a]pyridine framework is widely used in pharmacophores. Lifshits et al. (2015) described methods for producing 2-aminopyridines, essential for constructing bicyclic imidazo[1,2-a]pyridine structures found in various bioactive compounds (Lifshits et al., 2015).
Antitubercular Activity
Abhale et al. (2016) synthesized derivatives of imidazo[1,2-a]pyridine, including compounds similar to this compound, and evaluated their antitubercular activity. This research highlights the potential medical applications of such compounds in treating tuberculosis (Abhale et al., 2016).
Antiviral Activity
Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents, indicating the potential of these compounds in antiviral therapies (Hamdouchi et al., 1999).
Ionic Liquids
Zhang et al. (2003) discussed the direct methylation or trifluoroethylation of imidazo[1,2-a]pyridine derivatives, providing a straightforward route to a variety of room temperature ionic liquids (RTILs). This research showcases the applicability of these compounds in the development of new ionic liquids (Zhang et al., 2003).
Corrosion Inhibition
Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel, demonstrating its potential use in protecting metals against corrosion in saline environments (Kubba & Al-Joborry, 2020).
Eigenschaften
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)15(16,17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDTLXMFONJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.